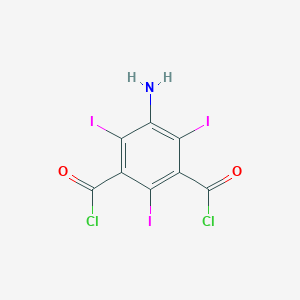
Acide 4-bromo-2-chlorobenzoïque
Vue d'ensemble
Description
4-Bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C₇H₄BrClO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively. This compound is known for its use in various chemical reactions and its significance in scientific research.
Applications De Recherche Scientifique
4-Bromo-2-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific chemical structure .
Biochemical Pathways
The presence of bromine and chlorine on the benzene ring could potentially affect its reactivity.
Pharmacokinetics
The presence of halogens (bromine and chlorine) and a carboxylic acid group in the molecule could influence its solubility, absorption, and distribution .
Result of Action
It’s known that benzoic acid derivatives can influence cellular processes by modulating the activity of target enzymes or receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-chlorobenzoic acid . For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Analyse Biochimique
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .
Temporal Effects in Laboratory Settings
It is known that it is a solid at room temperature and has a melting point of 171-175 °C .
Dosage Effects in Animal Models
It is known to be acutely toxic .
Transport and Distribution
It is known that halogenated benzoic acids can interact with various transporters and binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid. The reaction typically uses bromine as the brominating agent and a catalyst such as iron or aluminum chloride to facilitate the process. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-chlorobenzoic acid often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The process may include steps such as recrystallization to purify the final product. Industrial methods focus on safety, cost-effectiveness, and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form 4-bromo-2-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in solvents like ethanol or water.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzoic acids.
Coupling: Formation of biaryl compounds.
Reduction: Formation of benzyl alcohol derivatives
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-chlorobenzoic acid
- 4-Bromo-2-chlorobenzaldehyde
- 4-Bromo-2-chlorobenzyl alcohol
- 4-Bromo-2-chlorobenzonitrile
Comparison: 4-Bromo-2-chlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to 2-Bromo-4-chlorobenzoic acid, it has different electronic effects due to the position of the substituents, leading to variations in reactivity and applications. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-bromo-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZWSOFJKYSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208460 | |
| Record name | 4-Bromo-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59748-90-2 | |
| Record name | 4-Bromo-2-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59748-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chlorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059748902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2-chlorobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695NUG32VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the crystal structure of 4-bromo-2-chlorobenzoic acid unique in terms of halogen bonding?
A1: The crystal structure of 4-bromo-2-chlorobenzoic acid exhibits an unusual triangular motif formed by a network of halogen bonds [, ]. This motif comprises a rare Type I Br···Br interaction alongside two Type II Br···Cl interactions. This arrangement, where both bromine and chlorine participate in halogen bonding within the same structure, presents a unique case study for understanding the interplay of different halogen bond types.
Q2: How was the nature of these halogen bonds in 4-bromo-2-chlorobenzoic acid investigated?
A2: Researchers utilized both experimental and theoretical charge density analysis coupled with topological analysis to understand the halogen bonding interactions within the 4-bromo-2-chlorobenzoic acid crystal structure [, ]. This approach allowed for a detailed examination of the electronic distribution around the halogen atoms, providing insights into the strength and nature of the observed Type I and Type II halogen bonds.
Q3: Beyond its unique halogen bonding, has 4-bromo-2-chlorobenzoic acid been employed in other research contexts?
A3: Yes, 4-bromo-2-chlorobenzoic acid served as a key starting material in the multi-step synthesis of a sterically crowded 1,8-diarylnaphthalene derivative designed for enantioselective fluorosensing []. The molecule's structure, containing both bromine and chlorine substituents, was strategically important for the subsequent synthetic steps, highlighting its utility in building complex molecular architectures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


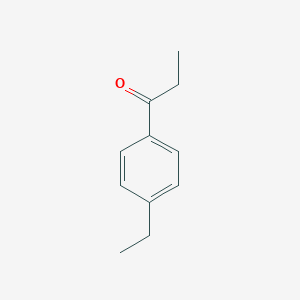
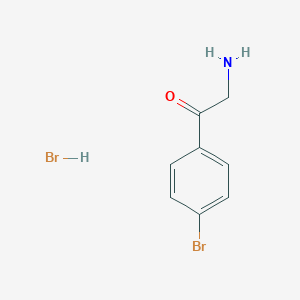
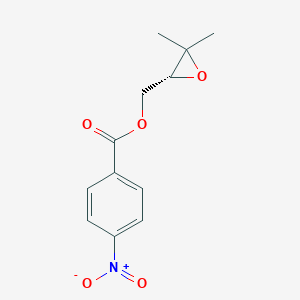
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
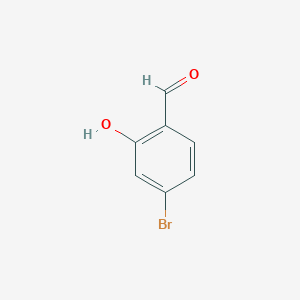
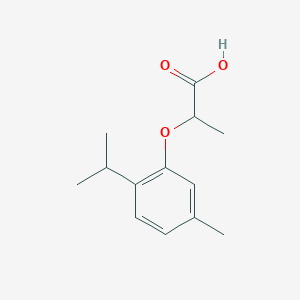
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)

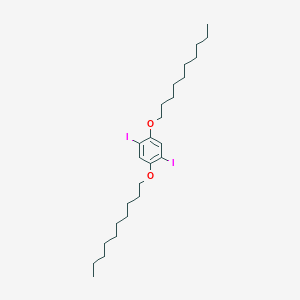
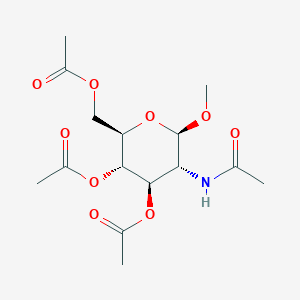

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
